

EST64454 Hydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EST64454 hydrochloride

Cat. No.: B10824693

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

EST64454 hydrochloride is a novel, orally active, and highly soluble selective sigma-1 (σ_1) receptor antagonist that has been identified as a clinical candidate for the management of pain. [1] Developed by ESTEVE Pharmaceuticals, this compound emerged from a focused drug discovery program aimed at improving the physicochemical properties of earlier σ_1 receptor antagonists. The primary target, the σ_1 receptor, is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various cellular functions, including the sensitization of pain pathways.[1] This technical guide provides a comprehensive history of the discovery and development of EST64454, detailing its pharmacological profile, preclinical data, and the experimental methodologies employed in its evaluation.

Discovery and Rationale for Development

The development of EST64454 was driven by the need for new analgesics with novel mechanisms of action to address the limitations of existing pain therapies. The σ_1 receptor has been identified as a promising target for pain intervention due to its role in modulating central sensitization, a key process in the establishment of chronic pain.

EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, was identified from a series of newly synthesized

pyrazole derivatives. A key objective of the lead optimization program was to enhance aqueous solubility to improve the compound's druggability. EST64454 demonstrated outstanding aqueous solubility and high cell permeability, leading to its classification as a Biopharmaceutics Classification System (BCS) Class I compound.^[1] A scalable, five-step synthesis for EST64454 has been developed.^[1]

Pharmacological Profile

Primary Target: Sigma-1 (σ 1) Receptor

EST64454 is a potent and selective antagonist of the σ 1 receptor, with a binding affinity (K_i) of 22 nM.^[1] The σ 1 receptor is not a classical G protein-coupled receptor or ion channel but a chaperone protein that modulates the function of various other proteins, including ion channels and receptors involved in nociception. By antagonizing the σ 1 receptor, EST64454 is thought to reduce the hyperexcitability of neurons in pain pathways.

Secondary Pharmacology

Initial broader profiling of related compounds indicated potential interactions with other neurological targets. However, the development of EST64454 was focused on achieving high selectivity for the σ 1 receptor to minimize off-target effects.

Preclinical Data

In Vitro Pharmacology and ADME Profile

A summary of the in vitro characterization of EST64454 is presented in the tables below.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

Target	Assay Type	Result
Sigma-1 (σ_1) Receptor	Radioligand Binding	Ki = 22 nM
hERG Channel	Electrophysiology	Low potential for inhibition
Cytochrome P450 (CYP) Inhibition		
CYP1A2	Direct Inhibition	Very low inhibition
CYP2C9	Direct Inhibition	Very low inhibition
CYP2C19	Direct Inhibition	Very low inhibition
CYP2D6	Direct Inhibition	IC50 > 100 μ M
CYP3A4	Direct Inhibition	IC50 > 100 μ M

Table 2: In Vitro ADME Properties

Parameter	Assay	Result	Classification
Aqueous Solubility	Thermodynamic	Outstanding	High
Cell Permeability	Caco-2 Assay	High	High
Metabolic Stability	Human Liver Microsomes	High	Stable
P-gp Substrate	Caco-2 Efflux	No	Not a substrate

Pharmacokinetics

Pharmacokinetic studies of EST64454 were conducted in rodents following oral administration. The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)

Species	Cmax (ng/mL)	t1/2 (hours)	AUC0-∞ (ng·h/mL)	F (%)
Male Wistar Rat	771	3.4	1431	69
Male CD1 Mouse	1178	< 1	2645	60

In Vivo Efficacy

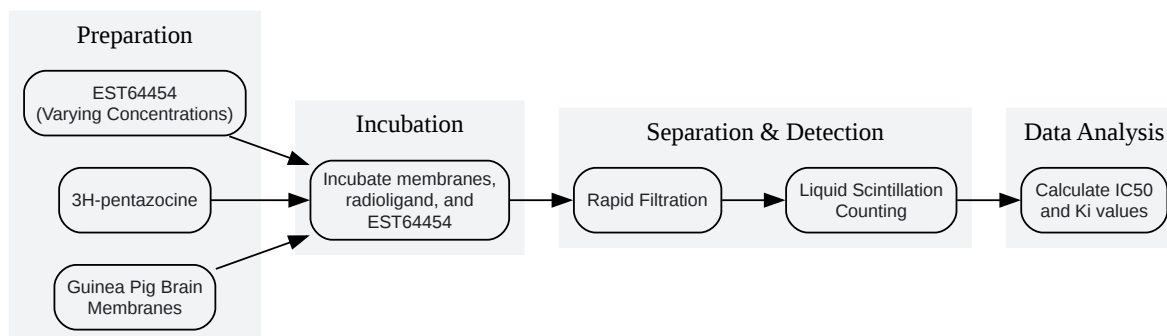
The analgesic potential of EST64454 was evaluated in established mouse models of nociceptive and neuropathic pain. The compound demonstrated significant antinociceptive effects in both the capsaicin-induced pain model and the partial sciatic nerve ligation model.^[1]

Experimental Protocols

Sigma-1 (σ_1) Receptor Binding Assay

The affinity of EST64454 for the σ_1 receptor was determined using a radioligand binding assay.

- Source: Guinea pig brain membranes.
- Radioligand: [--INVALID-LINK---](#)pentazocine.
- Procedure: Membranes were incubated with the radioligand and varying concentrations of EST64454. Non-specific binding was determined in the presence of an excess of unlabeled haloperidol.
- Detection: Radioactivity was measured by liquid scintillation counting.
- Analysis: K_i values were calculated from IC_{50} values using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Workflow for the σ_1 Receptor Binding Assay.

Caco-2 Permeability Assay

The intestinal permeability of EST64454 was assessed using the Caco-2 cell monolayer model.

- Cell Line: Human colorectal adenocarcinoma (Caco-2) cells.
- Culture: Cells were cultured on semipermeable filter inserts for 21 days to form a differentiated monolayer.
- Procedure: EST64454 was added to either the apical (A) or basolateral (B) side of the monolayer. Samples were taken from the opposite chamber at various time points.
- Analysis: The concentration of EST64454 in the samples was quantified by LC-MS/MS. The apparent permeability coefficient (P_{app}) was calculated.
- Efflux Ratio: The ratio of P_{app} (B to A) / P_{app} (A to B) was determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability Assay

The metabolic stability of EST64454 was evaluated in human liver microsomes.

- System: Pooled human liver microsomes.
- Cofactor: NADPH regenerating system.
- Procedure: EST64454 was incubated with the microsomes in the presence of the NADPH regenerating system at 37°C. Aliquots were taken at different time points and the reaction was quenched.
- Analysis: The remaining concentration of EST64454 was determined by LC-MS/MS.
- Calculation: The in vitro half-life and intrinsic clearance were calculated from the rate of disappearance of the parent compound.

CYP Inhibition Assay

The potential of EST64454 to inhibit major cytochrome P450 enzymes was investigated using human liver microsomes.

- Enzymes: CYP1A2, 2C9, 2C19, 2D6, and 3A4.
- Substrates: Specific probe substrates for each CYP isoform.
- Procedure: EST64454 at various concentrations was co-incubated with human liver microsomes, a specific CYP probe substrate, and an NADPH regenerating system.
- Analysis: The formation of the substrate-specific metabolite was measured by LC-MS/MS.
- Calculation: IC₅₀ values were determined by plotting the percent inhibition against the concentration of EST64454.

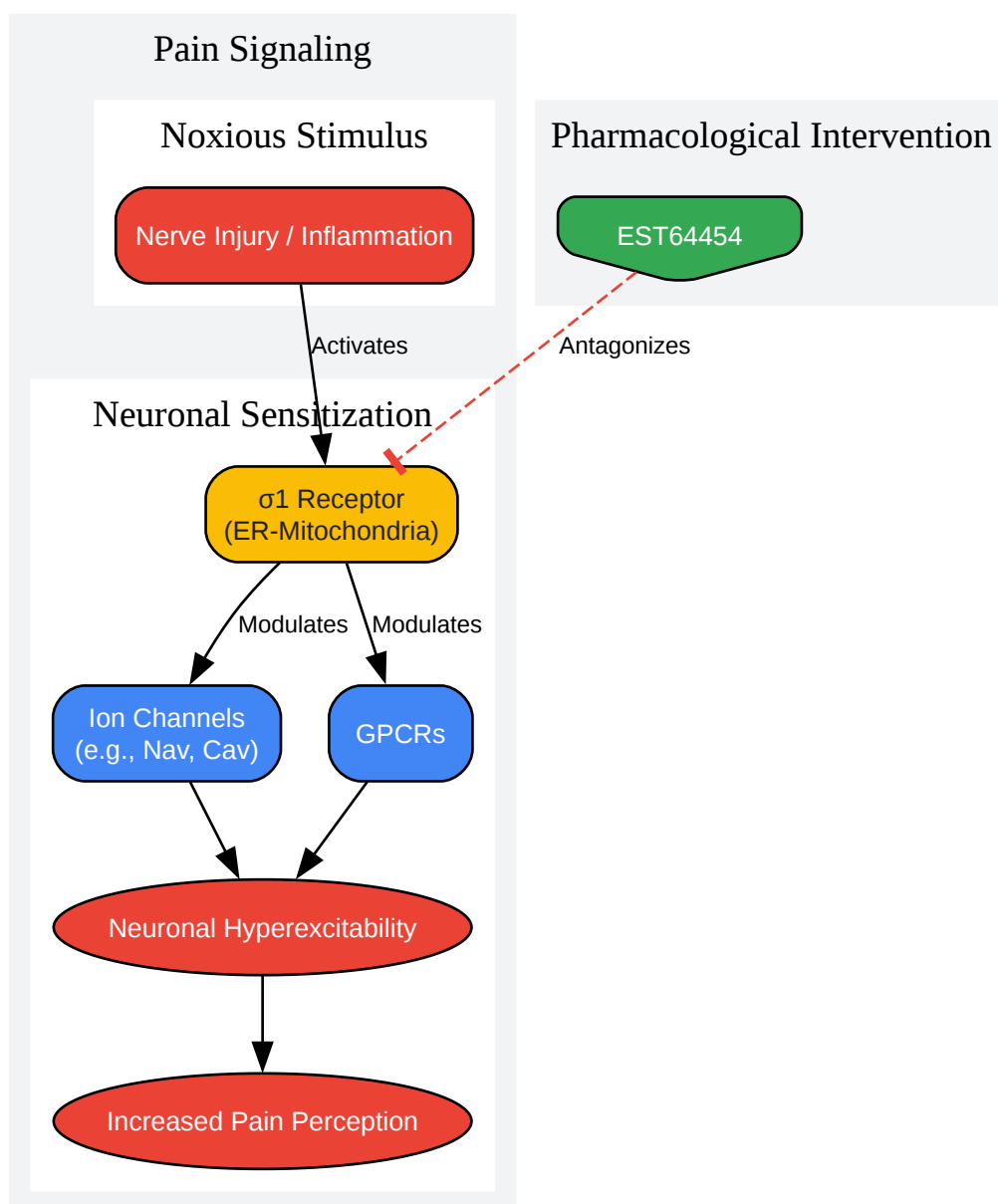
In Vivo Pharmacokinetic Study

- Animals: Male Wistar rats and CD1 mice.
- Administration: A single oral dose of EST64454 (10 mg/kg).
- Sampling: Blood samples were collected at predetermined time points post-dosing.

- Analysis: Plasma concentrations of EST64454 were determined using a validated LC-MS/MS method.
- Parameters Calculated: C_{max}, t_{1/2}, AUC, and oral bioavailability (F%) were calculated using non-compartmental analysis.

In Vivo Efficacy Models

- Capsaicin-Induced Pain Model:
 - Procedure: Capsaicin was injected into the hind paw of mice to induce nocifensive behaviors (licking, flinching).
 - Treatment: EST64454 was administered orally prior to capsaicin injection.
 - Endpoint: The duration of nocifensive behaviors was recorded and compared between treated and vehicle groups.
- Partial Sciatic Nerve Ligation (pSNL) Model:
 - Procedure: A chronic neuropathic pain state was induced by ligating the sciatic nerve in mice.
 - Assessment: Mechanical allodynia was measured using von Frey filaments.
 - Treatment: EST64454 was administered orally after the establishment of neuropathic pain.
 - Endpoint: The withdrawal threshold to mechanical stimulation was measured and compared to baseline and vehicle-treated animals.



[Click to download full resolution via product page](#)

Proposed Mechanism of Action for EST64454 in Pain.

Conclusion

EST64454 hydrochloride is a promising clinical candidate for the treatment of pain, developed through a rational drug design approach to optimize for both high potency at the σ_1 receptor and favorable physicochemical and pharmacokinetic properties. Its high solubility and permeability, combined with a clean in vitro ADME and safety profile, support its potential as an

orally administered therapeutic. Preclinical studies have demonstrated its efficacy in relevant animal models of pain. The comprehensive data package, from discovery through to preclinical development, provides a strong foundation for its continued investigation in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [EST64454 Hydrochloride: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10824693#est64454-hydrochloride-discovery-and-development-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com